Erbium carbonate hydrate

Description

Properties

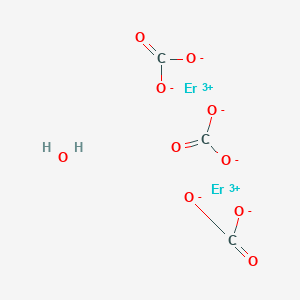

IUPAC Name |

erbium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Er.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMPMNQKIPWYKQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Er+3].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Er2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648463 | |

| Record name | Erbium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22992-83-2 | |

| Record name | Erbium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermal decomposition of Erbium carbonate hydrate to erbium oxide

An In-Depth Technical Guide to the Thermal Decomposition of Erbium Carbonate Hydrate for the Synthesis of High-Purity Erbium (III) Oxide

Executive Summary

The synthesis of high-purity erbium (III) oxide (Er₂O₃) is critical for its application in advanced materials, including fiber optic amplifiers, high-performance lasers, and specialized ceramics.[1][2] Thermal decomposition of erbium carbonate hydrate (Er₂(CO₃)₃·nH₂O) represents a reliable and controllable method for producing Er₂O₃ with desired characteristics. This guide provides a comprehensive technical overview of this process, grounded in established analytical methodologies. As a senior application scientist, the focus extends beyond procedural steps to elucidate the underlying chemical transformations and the rationale for a multi-technique analytical approach. We will explore the decomposition pathway, the critical role of thermoanalytical and spectroscopic techniques for process validation, and a detailed experimental workflow designed for reproducibility and scientific integrity.

Introduction: The Strategic Importance of Erbium (III) Oxide Synthesis

Erbium (III) oxide is a rare-earth oxide distinguished by its unique optical and electronic properties. Its applications are both specialized and of high technological value, ranging from a dopant in fiber optic amplifiers, which are the backbone of modern telecommunications, to the active medium in Er:YAG lasers used for precise medical procedures.[1][3][4][5][6] Furthermore, it serves as a colorant in glass and glazes and a neutron absorber in nuclear applications.[1] The performance of Er₂O₃ in these demanding applications is directly contingent on its purity, particle size, and morphology.

The selection of a precursor is the foundational step in synthesizing high-quality erbium oxide. Erbium carbonate hydrate is an excellent choice because it is a stable, water-insoluble solid that can be synthesized with high purity.[2][7] Its decomposition pathway, primarily driven by heat, is predictable and yields carbon dioxide and water as the only gaseous byproducts, minimizing contamination of the final oxide product.[7] This process of splitting a compound by heating is known as thermal decomposition.[8]

The Decomposition Pathway: A Multi-Stage Thermal Transformation

The thermal decomposition of erbium carbonate hydrate is a sequential process involving two primary stages: dehydration and decarboxylation.[9] While the overall transformation appears straightforward, the potential for intermediate phases necessitates a detailed examination.

Overall Reaction: Er₂(CO₃)₃·nH₂O(s) → Er₂O₃(s) + 3CO₂(g) + nH₂O(g)

Stage 1: Dehydration

The initial stage of heating involves the endothermic removal of water of crystallization. This process typically occurs at relatively low temperatures, often starting around 40°C and continuing up to approximately 400°C.[10] The exact temperature range can vary depending on the degree of hydration (the value of 'n') and the heating rate. The loss of water is a critical first step, resulting in the formation of anhydrous erbium carbonate.

Equation: Er₂(CO₃)₃·nH₂O(s) → Er₂(CO₃)₃(s) + nH₂O(g)

Stage 2: Decarboxylation

Following complete dehydration, further heating leads to the decomposition of the anhydrous erbium carbonate. This stage involves the release of carbon dioxide and the formation of the final erbium (III) oxide product.[2] Complete conversion to Er₂O₃ is typically achieved at temperatures above 500-600°C.[1]

Equation: Er₂(CO₃)₃(s) → Er₂O₃(s) + 3CO₂(g)

The Question of Stable Intermediates

The decomposition of rare-earth carbonates can be complex and is influenced by factors such as the specific rare-earth element and the experimental conditions.[11] For many lanthanide carbonates, the decarboxylation process is not a single step but proceeds through stable oxycarbonate intermediates, such as RE₂O₂CO₃.[12][13]

However, for erbium carbonate, some studies report a direct decomposition to the oxide with no evidence for the formation of stable intermediate carbonates.[9][14] This discrepancy may be attributed to the kinetic nature of the decomposition. The use of high heating rates can make the identification of short-lived or unstable intermediates difficult, as the subsequent decomposition step may begin before the intermediate phase fully forms or crystallizes.[15] Therefore, from a practical standpoint, while an erbium oxycarbonate phase may form transiently, it is not typically observed as a stable, isolatable plateau in standard thermogravimetric analyses of erbium carbonate.

The following diagram illustrates the generalized decomposition pathway, including the potential intermediate step common to many rare-earth carbonates.

Caption: Generalized thermal decomposition pathway for Erbium Carbonate Hydrate.

Essential Analytical Techniques for Characterization

To ensure the integrity of the synthesis, a multi-technique approach is not just recommended; it is essential. Each technique provides a unique piece of the puzzle, and their combined data creates a self-validating system.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA is the cornerstone of this analysis, providing quantitative data on mass loss as a function of temperature.[10] The resulting TGA curve allows for the precise determination of the temperature ranges for dehydration and decarboxylation and the stoichiometry of the hydrated starting material. DTA, often performed simultaneously, measures the temperature difference between the sample and an inert reference.[12] It reveals whether a process is endothermic (heat absorbing, e.g., dehydration) or exothermic (heat releasing).

Powder X-ray Diffraction (PXRD)

PXRD is indispensable for identifying the crystalline phases present at each stage of the decomposition.[12] By heating the erbium carbonate hydrate to specific temperatures corresponding to the plateaus observed in the TGA curve and then analyzing the cooled sample, one can definitively identify the crystal structure of the starting material, any intermediates, and the final cubic Er₂O₃ product.[16][17] This confirms that the desired chemical transformation has occurred.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to track the changes in chemical bonding during the decomposition.[10] The initial hydrated carbonate will show characteristic broad absorption bands for O-H stretching in water molecules and strong, sharp peaks corresponding to the carbonate (CO₃²⁻) functional group. As the material is heated, the disappearance of the O-H bands confirms dehydration, and the subsequent disappearance of the carbonate peaks validates the completion of decarboxylation.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the particle morphology of the precursor and the final oxide product.[18] This is crucial because the physical form of the Er₂O₃ nanoparticles can significantly impact their performance in applications. SEM analysis reveals changes in particle size, shape, and agglomeration state as a result of the thermal treatment.

Experimental Protocol: A Self-Validating Workflow

This section details a robust, integrated workflow for analyzing the thermal decomposition of erbium carbonate hydrate. The causality behind this workflow is to use the quantitative data from TGA/DTA to guide the qualitative and structural analysis by PXRD and FTIR, creating a closed loop of validation.

Materials and Instrumentation

-

Sample: High-purity Erbium (III) Carbonate Hydrate (Er₂(CO₃)₃·nH₂O).

-

Instrumentation:

Step-by-Step Integrated Analysis

-

TGA/DTA Analysis:

-

Accurately weigh 10-15 mg of the erbium carbonate hydrate powder into an alumina or platinum crucible.[9][10]

-

Place the crucible in the TGA/DTA instrument.

-

Heat the sample from room temperature (e.g., 30°C) to 900°C at a controlled heating rate of 10°C/min.[10]

-

Use an inert purge gas, such as nitrogen or argon, at a flow rate of 20-80 mL/min to carry away evolved gases.[10][15]

-

Record the mass loss (TGA) and differential temperature (DTA) as a function of temperature.

-

From the resulting curve, identify the key temperature points: T₁, the end of the dehydration step, and T₂, the temperature for complete conversion to oxide.

-

-

Phase Identification via PXRD:

-

Prepare three separate samples of the starting material.

-

Sample A (Reference): Retain as-is (room temperature).

-

Sample B (Intermediate Stage): Heat in a furnace to temperature T₁ (identified from TGA) and hold for 30 minutes to ensure complete dehydration. Let it cool to room temperature.

-

Sample C (Final Product): Heat in a furnace to temperature T₂ (e.g., 800°C) and hold for 2 hours to ensure complete decarboxylation. Let it cool to room temperature.

-

Acquire a PXRD pattern for each of the three samples.

-

Compare the obtained diffraction patterns with standard JCPDS database files to confirm the structures of the hydrate, the anhydrous/intermediate phase, and the final cubic Er₂O₃.

-

-

Chemical Bond Confirmation via FTIR:

-

Using the same three samples (A, B, and C) prepared for PXRD, acquire FTIR spectra for each.

-

Analyze the spectra to confirm the presence of O-H and carbonate peaks in Sample A, the absence of O-H peaks in Sample B, and the absence of both O-H and carbonate peaks in Sample C.

-

The following diagram visualizes this integrated experimental workflow.

Caption: Integrated workflow for the characterization of thermal decomposition.

Quantitative Data Summary

The following table summarizes the expected decomposition stages and corresponding mass loss for a representative erbium carbonate trihydrate (Er₂(CO₃)₃·3H₂O, Molar Mass ≈ 540.57 g/mol ).

| Decomposition Stage | Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) | Product |

| Dehydration | Er₂(CO₃)₃·3H₂O → Er₂(CO₃)₃ + 3H₂O | ~50 - 400 | 10.0% | Anhydrous Er₂(CO₃)₃ |

| Decarboxylation | Er₂(CO₃)₃ → Er₂O₃ + 3CO₂ | ~400 - 700 | 24.4% | Erbium (III) Oxide (Er₂O₃) |

| Total | ~50 - 700 | 34.4% |

Note: The temperature ranges are approximate and can be influenced by experimental conditions such as the heating rate and atmospheric pressure.

Conclusion

The thermal decomposition of erbium carbonate hydrate is a robust and effective method for the synthesis of high-purity erbium (III) oxide. A thorough understanding of the multi-stage decomposition process, validated by an integrated analytical workflow combining TGA/DTA, PXRD, and FTIR, is paramount for researchers and drug development professionals who rely on materials with precisely controlled properties. This self-validating approach ensures not only the chemical identity and purity of the final Er₂O₃ product but also provides the foundational data needed for process optimization, scale-up, and quality control. Future research may focus on detailed kinetic studies to precisely model the decomposition rate and the influence of different atmospheres on the final particle size distribution and surface area of the erbium oxide.

References

- Song, Y., et al. (n.d.).

-

Navrotsky, A., et al. (2025). Thermodynamic Stability of Hydrated Rare Earth Carbonates (Lanthanites). Inorganic Chemistry. [Link]

-

Prabhu, S., et al. (n.d.). Thermogravimetric method validation and study of Lanthanum carbonate octahydrate and its degradants. Retrieved from ipinnovative.com website: [Link]

-

De Baets, D., et al. (2014). Thermal decomposition of RE(C2H5CO2)3·H2O (RE = Dy, Tb, Gd, Eu and Sm). Journal of Thermal Analysis and Calorimetry, 115(2), 1253-1264. [Link]

-

American Elements. (n.d.). Erbium Carbonate. Retrieved from American Elements website: [Link]

-

Song, Y., et al. (n.d.). Synthesis of hydrated holmium and erbium carbonates. ResearchGate. [Link]

-

Stanford Materials Corporation. (n.d.). Erbium Carbonate Hydrate Powder. Retrieved from Stanford Materials Corporation website: [Link]

-

Lee, H., & Lee, J. (n.d.). Electrochemical synthesis and characterization of erbium oxide. ResearchGate. [Link]

- Chen, X. B., et al. (2011). Synthesis of erbium oxide nanosheets and up-conversion properties. Nanotechnology, 22(29), 295708.

-

Rahimi-Nasrabadi, M., et al. (n.d.). SEM image of Er2O3 nanoparticles synthesized via thermal decomposition of precursor. ResearchGate. [Link]

- Wendlandt, W. W. (n.d.). A study of the thermal decomposition of the carbonates and oxolates of some rare earth elements by differential thermal analysis. Digital Repository.

-

Al-Otaibi, N. M., et al. (2025). Erbium oxide nanoparticles induce potent cell death, genomic instability and ROS-mitochondrial dysfunction-mediated apoptosis in U937 lymphoma cells. PMC. [Link]

-

Migdisov, A. A., & Williams-Jones, A. E. (2018). Trends in Structure and Thermodynamic Properties of Normal Rare Earth Carbonates and Rare Earth Hydroxycarbonates. Minerals, 8(3), 93. [Link]

-

Kuzníková, L., et al. (2019). Synthesis and Characterization of Erbium Oxide Nanocrystallites. Journal of Nanoscience and Nanotechnology, 19(5), 2934-2937. [Link]

-

Liao, W.-S., et al. (2014). Surface-Directed Synthesis of Erbium-Doped Yttrium Oxide Nanoparticles within Organosilane Zeptoliter Containers. ACS Applied Materials & Interfaces. [Link]

-

Zhirun, C. (n.d.). Thermal Decomposition of Lanthanide, Yttrium, and Scandium Oxalates and Carbonates. ResearchGate. [Link]

-

van der Eerden, A. M. J., et al. (2022). Influence of Pretreatment on Lanthanum Nitrate, Carbonate, and Oxide Powders. Chemistry of Materials. [Link]

-

Navrotsky, A., et al. (2025). Thermodynamic Stability of Hydrated Rare Earth Carbonates (Lanthanites). PubMed. [Link]

-

El-Fass, M. M., et al. (n.d.). Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. ResearchGate. [Link]

-

Gunning, P. J., et al. (2022). Detection and quantification of low levels of carbonate mineral species using thermogravimetric-mass spectrometry to validate CO. Geochimica et Cosmochimica Acta. [Link]

- Stern, K. H., & Weise, E. L. (n.d.). High Temperature Properties and Decomposition of Inorganic Salts.

-

Baudin, F., et al. (n.d.). Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. Oil & Gas Science and Technology. [Link]

-

Baccaro, M., et al. (2025). Facile Synthesis and Characterization of Erbium Oxide (Er2O3) Nanospheres Embellished on Reduced Graphene Oxide Nanomatrix for Trace-Level Detection of a Hazardous Pollutant Causing Methemoglobinaemia. ResearchGate. [Link]

-

Kaviyarasu, K., et al. (2022). Synthesis and characterization of Iron Oxide, rare earth Erbium Oxide, and Erbium Oxide blended Iron Oxide nanocomposites for. OICC Press. [Link]

- Zervas, T. G., et al. (n.d.). Kinetic study of the thermal decomposition of calcium carbonate by isothermal methods of analysis. Metallurgists & Mineral Processing Engineers.

-

Clark, J. (2021). Thermal decomposition of the Group 2 carbonates and nitrates. Chemguide. [Link]

- Wang, Y., et al. (2013). Decomposition kinetic characteristics of calcium carbonate containing organic acids by TGA. Journal of Thermal Analysis and Calorimetry.

-

Bünzli, J.-C. G., et al. (n.d.). Formation and molecular structures of erbium coordination complexes.... ResearchGate. [Link]

- Reyes-López, S. Y., et al. (n.d.). Effect of the thermal annealing on the phase transitions of biogenic CaCO3 nanostructures.

- Kim, S.-M., et al. (n.d.).

-

Grirrane, A., et al. (n.d.). Monitoring the formation of carbide crystal phases during the thermal decomposition of 3d transition metal dicarboxylate complexes. Dalton Transactions. [Link]

-

Alster, T. S., & Lupton, J. R. (n.d.). Cutaneous resurfacing with CO2 and erbium: YAG lasers: preoperative, intraoperative, and postoperative considerations. PubMed. [Link]

-

Fusco, I., et al. (2021). Erbium Laser for Skin Surgery: A Single-Center Twenty-Five Years' Experience. MDPI. [Link]

-

Weinstein, C. (n.d.). Erbium laser resurfacing: current concepts. PubMed. [Link]

-

Badin, A. Z. D., & Moraes, L. M. (2002). Indication of CO2 and Erbium Lasers. RBCP. [Link]

Sources

- 1. Erbium (III) Carbonate Hydrate - High Purity Rare Earth Carbonate [prochemonline.com]

- 2. americanelements.com [americanelements.com]

- 3. Cutaneous resurfacing with CO2 and erbium: YAG lasers: preoperative, intraoperative, and postoperative considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Erbium laser resurfacing: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RBCP - Indication of CO2 and Erbium Lasers [rbcp.org.br]

- 7. Erbium Carbonate Hydrate Powder [stanfordmaterials.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. asianpubs.org [asianpubs.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Erbium oxide nanoparticles induce potent cell death, genomic instability and ROS-mitochondrial dysfunction-mediated apoptosis in U937 lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oiccpress.com [oiccpress.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Synthesis, and Characterization of Lanthanide Carbonates

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemistry of lanthanide carbonates. It is intended for researchers, scientists, and professionals in drug development and materials science who work with or have an interest in rare-earth elements. This document details the historical context of the lanthanide series, the evolution of synthetic methodologies for their carbonate forms, and the critical characterization techniques required for their validation. We delve into the causality behind experimental choices, offering field-proven insights into the synthesis of these vital inorganic compounds. The guide includes detailed experimental protocols, comparative data tables, and process diagrams to serve as a practical resource for laboratory applications.

A Storied Past: The Discovery of the Lanthanides

The history of the lanthanides is a compelling narrative of chemical discovery, marked by the challenge of separating elements with remarkably similar properties. This journey began in 1787 with the discovery of a "strange black mineral" in Ytterby, Sweden, which was later named gadolinite.[1] From this single source, a cascade of discoveries unfolded. In 1794, Johan Gadolin isolated an impure oxide, yttria, and by 1803, the first cerium compound had been identified.[1]

The term "lanthanide" itself, derived from the Greek "lanthanein" meaning "to lie hidden," was aptly coined for lanthanum, which was discovered by Carl Gustaf Mosander in 1838 as an impurity within cerium nitrate.[2][3] This name came to represent the entire series of elements that seemed to "hide" behind one another in minerals due to their chemical similarities.[2] The initial discoveries were fraught with confusion; mixtures of lanthanides were often mistaken for single elements, such as "didymium," which was later resolved into praseodymium and neodymium.[4]

It wasn't until the work of Henry Moseley in the early 20th century, using X-ray spectroscopy, that the exact number of lanthanides—15 elements from lanthanum (La, Z=57) to lutetium (Lu, Z=71)—was definitively established.[4] The initial studies of their chemistry naturally progressed to the formation of simple salts, including carbonates, which were observed to precipitate from aqueous solutions. These early observations laid the groundwork for the development of lanthanide carbonates as crucial intermediates in the purification of rare-earth elements and as precursors for high-purity oxides.

Synthesis of Lanthanide Carbonates: A Methodological Deep Dive

Lanthanide carbonates are most commonly synthesized via precipitation from an aqueous solution containing a soluble lanthanide salt (e.g., nitrate, chloride, or sulfate) and a carbonate source. The choice of methodology is critical as it dictates the final product's properties, including its crystallinity, particle size, morphology, and degree of hydration.

Direct Precipitation

This is the most straightforward method, involving the direct addition of an alkali metal carbonate or bicarbonate solution (e.g., Na₂CO₃, (NH₄)₂CO₃) to a lanthanide salt solution.

Causality and Experimental Insight: While simple, this method often leads to the rapid formation of amorphous or poorly crystalline precipitates. The high localized supersaturation at the point of reagent mixing causes rapid nucleation, which hinders the growth of well-ordered crystals. For many applications requiring high-purity, crystalline materials, this is a significant drawback. However, for the rapid production of precursors where subsequent calcination will determine the final morphology, this method can be sufficient.

Homogeneous Precipitation via Urea Hydrolysis

To overcome the limitations of direct precipitation, homogeneous precipitation is the preferred method for generating highly uniform and crystalline particles.[5] This technique relies on the slow, temperature-controlled hydrolysis of urea to generate carbonate ions in situ.

CO(NH₂)₂ + 3H₂O → 2NH₄⁺ + CO₃²⁻ + 2OH⁻

Causality and Experimental Insight: By heating the solution (typically to 80-90°C), urea decomposes slowly and uniformly throughout the solution.[6][7] This ensures that the concentration of carbonate ions increases gradually, preventing localized supersaturation and allowing for controlled crystal growth rather than rapid, uncontrolled nucleation.[8] The result is a precipitate with a larger particle size, higher crystallinity, and a more uniform morphology.[5] The rate of urea hydrolysis is influenced by temperature and the presence of the lanthanide ions themselves, which can catalyze the reaction.[6] This method is particularly valuable for synthesizing precursors for advanced ceramics and phosphors where particle uniformity is paramount.

FIELD PROTOCOL: Synthesis of Lanthanum Carbonate via Urea-Assisted Homogeneous Precipitation

Objective: To synthesize crystalline lanthanum carbonate hydrate with a uniform particle morphology.

Materials:

-

Lanthanum(III) Nitrate Hexahydrate (La(NO₃)₃·6H₂O)

-

Urea (CO(NH₂)₂)

-

Deionized Water

-

Nitric Acid (for pH adjustment, if necessary)

-

Silver Nitrate solution (for testing chloride ion removal)

Methodology:

-

Solution Preparation:

-

Prepare a 0.1 M solution of Lanthanum(III) Nitrate by dissolving the appropriate amount in deionized water.

-

Prepare a 1.0 M solution of Urea by dissolving it in deionized water.

-

-

Reaction Setup:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 200 mL of the 0.1 M Lanthanum(III) Nitrate solution and 200 mL of the 1.0 M Urea solution. The molar ratio of La³⁺ to urea should be approximately 1:10.[7]

-

Place the flask in a heating mantle on a magnetic stirrer hotplate.

-

-

Precipitation:

-

Begin stirring and heat the mixture to 90°C. Maintain this temperature for 4-6 hours.[7] A white precipitate will gradually form as the urea hydrolyzes.

-

-

Aging:

-

After the heating period, turn off the heat and allow the suspension to cool to room temperature while stirring continuously for 12-24 hours. This aging step allows for the further crystallization and growth of the particles.

-

-

Isolation and Washing:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the product thoroughly with deionized water to remove any unreacted reagents. Continue washing until the filtrate is free of interfering ions (e.g., test with AgNO₃ solution if starting from a chloride salt).

-

-

Drying:

-

Validation:

-

Characterize the dried powder using Powder X-ray Diffraction (PXRD) to confirm the crystalline phase and Thermogravimetric Analysis (TGA) to determine the water of hydration content.

-

Structural Chemistry and Characterization

The crystal structures of lanthanide carbonates are a direct consequence of the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number. This leads to a fascinating structural bifurcation across the series.[7]

Key Crystalline Structures

Two primary isostructural series dominate the normal lanthanide carbonates:

-

Lanthanite-type: This orthorhombic structure is characteristic of the lighter lanthanides, from Lanthanum (La) to Neodymium (Nd).[7] In this structure, the lanthanide ion is typically 10-coordinate, forming layers of polyhedra and carbonate groups connected by hydrogen bonds to eight water molecules (RE₂(CO₃)₃·8H₂O).[10][11]

-

Tengerite-type: This structure is adopted by the middle to later lanthanides, from Samarium (Sm) to Thulium (Tm), as well as Yttrium (Y).[7] The decreasing ionic radii lead to a more sterically hindered environment, resulting in an 8-coordinate lanthanide ion.[7]

| Feature | Lanthanite-type (e.g., La₂(CO₃)₃·8H₂O) | Tengerite-type (e.g., Y₂(CO₃)₃·nH₂O) |

| Applicable Lanthanides | La, Ce, Pr, Nd | Sm, Gd, Dy, Ho, Er, Tm, Y |

| Crystal System | Orthorhombic | Orthorhombic or Monoclinic |

| Coordination Number | 10 | 8 or 9 |

| Typical Hydration | 8 H₂O | 2-3 H₂O |

Table 1: Comparative crystallographic data for the two primary series of lanthanide carbonates.[7][12]

Essential Characterization Workflow

A multi-technique approach is essential for the robust characterization of synthesized lanthanide carbonates. Each technique provides a unique piece of the puzzle, leading to a complete understanding of the material's identity, purity, and properties.

-

Powder X-ray Diffraction (PXRD): This is the cornerstone technique for identifying the crystalline phase of the material. By comparing the resulting diffraction pattern to reference databases (e.g., JCPDS), one can confirm whether a lanthanite- or tengerite-type structure has been formed.[12]

-

Thermogravimetric Analysis (TGA): TGA is critical for determining the thermal stability and composition of the hydrated carbonates. The analysis reveals distinct mass loss steps corresponding to dehydration (loss of water molecules) and subsequent decarboxylation to form intermediate oxycarbonates and finally the lanthanide oxide.[13] The decomposition typically begins with dehydration below 200°C, followed by the loss of CO₂ at higher temperatures to form dioxycarbonates (e.g., La₂O₂CO₃) and ultimately the sesquioxide (La₂O₃).[6][13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the chemical bonding within the compound. Characteristic absorption bands for the carbonate ion (CO₃²⁻) and water molecules confirm the composition of the synthesized material.[9]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the particle morphology and size distribution of the synthesized powder, providing direct evidence of the success of methods like homogeneous precipitation in achieving particle uniformity.[14]

Applications and Future Outlook

While often viewed as simple intermediates, lanthanide carbonates have direct applications and are indispensable precursors for a wide range of advanced materials.

-

Precursors for High-Purity Oxides: The primary application is in the production of high-purity lanthanide oxides (e.g., La₂O₃, CeO₂, Y₂O₃) via thermal decomposition.[15] These oxides are critical components in catalysts, high-performance ceramics, phosphors for lighting and displays, and optical glasses.[16][17]

-

Pharmaceuticals: Lanthanum carbonate is an FDA-approved drug used as a phosphate binder for patients with end-stage renal disease to control hyperphosphatemia.[3][18]

-

Environmental Applications: Due to their ability to adsorb phosphate, lanthanide carbonates are being explored for water purification and environmental remediation to remove excess phosphates from wastewater.[17][19]

-

Direct Synthesis: Recent research has demonstrated the use of lanthanide carbonates as both an alkalinity regulator and a sustained-release source of metal ions for the green synthesis of crystalline carboxylate complexes with interesting photoluminescence properties.[20]

The field continues to evolve, with ongoing research into novel synthetic routes, including hydrothermal and non-hydrothermal methods, to control nanocrystal morphology and discover new structural types, such as sodalite-like rare-earth carbonates.[12][21] These advancements promise to unlock new applications in catalysis, magnetism, and biomedical imaging.

References

-

ResearchGate. An in-depth multi-technique characterization of rare earth carbonates – RE2(CO3)3.2H2O – owning tengerite-type structure. Available from: [Link].

- Kudryashova, O. I., & Sereda, V. V. (2018). On thermal decomposition of oxalates and carbonates of lanthanoids, yttrium and scandium. CIS Iron and Steel Review, 16, 2-6.

- Machinga, P. T., & Navrotsky, A. (2018).

-

Stanford Materials. (2025, November 27). High-Tech Applications of Lanthanum Compounds. Available from: [Link].

- Kudryashova, O. I., & Sereda, V. V. (2017). Thermal Decomposition of Lanthanide, Yttrium, and Scandium Oxalates and Carbonates. Russian Journal of Inorganic Chemistry, 62(13), 1729-1734.

- Machinga, P. T., & Navrotsky, A. (2018). Thermodynamic Stability of Hydrated Rare Earth Carbonates (Lanthanites). The Journal of Chemical Thermodynamics, 121, 140-149.

-

A-Z of Materials. (2024, May 16). What is lanthanum carbonate? Available from: [Link].

- Stavropoulou, A., et al. (2021). Chemical Textures on Rare Earth Carbonates: An Experimental Approach to Mimic the Formation of Bastnäsite. Minerals, 11(1), 77.

- Zhang, Y., et al. (2020). Preparation of crystalline rare earth carbonates with large particle size from the lixivium of weathered crust elution-deposited rare earth ore. Journal of Rare Earths, 38(4), 381-387.

- Matijević, E., & Hsu, W. P. (1987). Morphology of lanthanum carbonate particles prepared by homogeneous precipitation. Journal of Colloid and Interface Science, 118(2), 506-523.

- Wang, Y., et al. (2016). Sodalite-like rare-earth carbonates: a study of structural transformation and diluted magnetism. Dalton Transactions, 45(2), 507-510.

-

Wikipedia. Lanthanite. Available from: [Link].

- Refat, M. S. (2004). A novel method for the synthesis of rare earth carbonates. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 34(9), 1605-1613.

- Tanaka, K., et al. (2016). Determination of the host phase of rare earth elements in natural carbonate using X-ray absorption near-edge structure. Geochemical Journal, 50(6), 525-534.

- Refat, M. S., et al. (2006). Synthesis and characterization of lanthanide carbonates obtained during the reaction of urea with lanthanide(III) salts at high temperature. Journal of the Serbian Chemical Society, 71(6), 635-643.

- Dal Negro, A., Tadiello, L., & Ungaretti, L. (1975). The crystal structure of lanthanite. American Mineralogist, 60(3-4), 280-284.

- Jüstel, T., et al. (2022). Crystal structure and spectral characterization of La2(CO3)3 ⋅ 5H2O – an industrially relevant lanthanide carbonate. Zeitschrift für anorganische und allgemeine Chemie, 648(24), e202200218.

- Shinn, D. B., & Eick, H. A. (1968). The crystal structure of lanthanum carbonate octahydrate. Inorganic Chemistry, 7(7), 1340-1345.

- Umeda, K., & Abrao, A. (1975).

- Li, J., et al. (2023). Employing Lanthanide Carbonates as Alkalinity Regulator and Metal Ion Sustained-Release Source for Direct and Green Synthesis of Crystalline Carboxylate Complexes and Luminescence Property Modulation. Chemistry – A European Journal, 29(1), e202202685.

- Refat, M. S., et al. (2006). Synthesis and characterization of lanthanide carbonates obtained during the reaction of urea with lanthanide(III) salts at high temperature. Journal of the Serbian Chemical Society, 71(6), 635-643.

-

Unacademy. Everything You Should Know About the History of Lanthanide. Available from: [Link].

- Li, Y., et al. (2023). A synthetic method for lanthanum hydroxychloride suitable for industrialization and its thermal decomposition properties. RSC Advances, 13(1), 374-381.

- Vercouter, T., et al. (2005). Synthesis of solid alkaline lanthanide carbonates. Journal of Alloys and Compounds, 401(1-2), 269-273.

-

Nanografi. (2019, October 17). Properties and Applications of Lanthanum Micron Powder. Available from: [Link].

- Gholipour, B., et al. (2014). Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O)] complex. Oriental Journal of Chemistry, 30(3), 1163-1169.

-

Wikipedia. Lanthanide. Available from: [Link].

- Cotton, S. (2006). Lanthanide and Actinide Chemistry. John Wiley & Sons.

- Wu, B., et al. (2022). The discovery of a new rare earth carbonate mineral, Gysinite-(La). Acta Petrologica Sinica, 38(5), 1545-1546.

Sources

- 1. Everything You Should Know About the History of Lanthanide [unacademy.com]

- 2. Lanthanide - Wikipedia [en.wikipedia.org]

- 3. shop.nanografi.com [shop.nanografi.com]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. PlumX [plu.mx]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mjcce.org.mk [mjcce.org.mk]

- 10. msaweb.org [msaweb.org]

- 11. Lanthanite - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. orientjchem.org [orientjchem.org]

- 17. noahchemicals.com [noahchemicals.com]

- 18. High-Tech Applications of Lanthanum Compounds [stanfordmaterials.com]

- 19. News - What is lanthanum carbonate? [epomaterial.com]

- 20. researchgate.net [researchgate.net]

- 21. Sodalite-like rare-earth carbonates: a study of structural transformation and diluted magnetism - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03314D [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis and Processing of Advanced Erbium-Based Ceramics via Erbium Carbonate Hydrate Precursors

Executive Summary

Erbium carbonate hydrate ( Er2(CO3)3⋅xH2O ) is a highly stable, water-insoluble rare-earth compound that serves as a critical precursor in the fabrication of advanced technical ceramics[1][2]. Because it undergoes a clean and predictable thermal decomposition into high-purity erbium oxide ( Er2O3 ) and carbon dioxide ( CO2 ) at elevated temperatures, it is the preferred starting material for synthesizing unagglomerated, highly reactive oxide nanopowders[1][3]. These tailored powders are foundational for manufacturing transparent laser ceramics, neutron-absorbing materials for nuclear shielding, and high-permittivity dielectric ceramics such as erbium orthoferrites ( ErFeO3 )[3][4].

This application note provides materials scientists and R&D professionals with a comprehensive, self-validating workflow for converting erbium carbonate hydrate into optical-grade transparent ceramics, focusing on the causality behind calcination thermodynamics and two-step sintering.

Physicochemical Profiling & Thermodynamics

The successful fabrication of transparent ceramics relies entirely on the quality of the starting oxide powder. The thermal decomposition of Er2(CO3)3⋅xH2O must be meticulously controlled to prevent particle agglomeration. Agglomerated powders lead to differential sintering rates, trapping pores within the ceramic matrix and severely degrading optical transmittance[5].

The decomposition occurs in two primary thermodynamic stages:

-

Dehydration ( <200∘C ): The endothermic removal of structural and absorbed water.

-

Decarboxylation ( >500∘C ): The breakdown of the carbonate matrix, releasing CO2 and crystallizing into the cubic Er2O3 phase[1][3].

Table 1: Physicochemical Properties of Precursor vs. Target Ceramic

| Property | Erbium Carbonate Hydrate (Precursor) | Erbium Oxide (Target Ceramic Phase) |

| Chemical Formula | Er2(CO3)3⋅xH2O | Er2O3 |

| Appearance | Light pink crystalline powder | Pink solid / Transparent ceramic body |

| Solubility | Insoluble in water; soluble in mineral acids | Insoluble in water |

| Thermal Behavior | Decomposes >500∘C [1] | Melting point ≈2400∘C |

| Primary Application | Precursor for oxide synthesis, catalysts[1] | Fiber optic amplifiers, laser ceramics, neutron absorbers[3] |

Mechanistic Pathway: Phase Transition & Sintering

Workflow from Erbium Carbonate Hydrate decomposition to transparent Er2O3 ceramic fabrication.

Experimental Protocols

Protocol A: Controlled Calcination of Erbium Carbonate Hydrate

Objective: Synthesize high-surface-area, non-agglomerated Er2O3 nanopowders suitable for optical ceramic densification. Causality: Rapid heating traps escaping CO2 and H2O within the particle lattice, causing hard agglomerates (hard aggregates) due to localized hydrothermal conditions. A slow, multi-stage heating ramp ensures steady outgassing, yielding highly sinterable powders[1][5].

Step-by-Step Methodology:

-

Preparation: Weigh 50 g of high-purity (99.99%) Er2(CO3)3⋅xH2O powder and place it loosely into a high-purity alumina crucible. Do not pack the powder, as this restricts gas diffusion.

-

Dehydration Phase: Place the crucible in a muffle furnace. Ramp the temperature at 2∘C/min to 200∘C and hold for 2 hours. Rationale: Slow ramping prevents the boiling of structural water, which can fracture the precursor crystals unpredictably.

-

Decarboxylation Phase: Increase the temperature at 3∘C/min to 600∘C [3]. Hold for 4 hours to ensure complete conversion of the carbonate into the oxide phase.

-

Cooling: Cool the furnace to room temperature at a rate of 5∘C/min .

-

Validation: Analyze the resulting powder via X-ray Diffraction (XRD). The absence of carbonate peaks confirms complete calcination[5].

Protocol B: Two-Step Sintering for Transparent Erbium Oxide Ceramics

Objective: Achieve >99.9% theoretical density to eliminate light-scattering pores. Causality: Single-step pressureless sintering often leaves residual nano-pores that scatter light, destroying transparency. Vacuum pre-sintering closes open porosity, while Hot Isostatic Pressing (HIP) applies uniform high pressure at elevated temperatures to collapse closed pores without promoting excessive grain growth[5].

Step-by-Step Methodology:

-

Green Body Formation: Uniaxially press the calcined Er2O3 powder at 20 MPa into a pellet, followed by Cold Isostatic Pressing (CIP) at 200 MPa to ensure uniform green density.

-

Vacuum Pre-Sintering: Place the green body in a vacuum furnace ( 10−3 Pa). Sinter at 1450∘C for 3 hours. Rationale: Vacuum removes trapped gases from the pores. The goal here is to achieve ~95% theoretical density, ensuring all pores are "closed" (isolated from the surface).

-

Hot Isostatic Pressing (HIP): Transfer the pre-sintered pellet to a HIP chamber. Process at 1400∘C under 150 MPa of Argon gas for 2 hours. Rationale: The high isostatic pressure acts as a thermodynamic driving force to collapse the remaining closed nano-pores, pushing the density to >99.9% without requiring higher temperatures that would cause detrimental grain coarsening.

-

Annealing: Anneal the ceramic in air at 1000∘C for 10 hours to eliminate oxygen vacancies generated during vacuum and argon processing.

Quantitative Data & Quality Control Metrics

To ensure the trustworthiness of the resulting ceramic, specific quantitative benchmarks must be met at each stage of the workflow.

Table 2: Process Metrics and Quality Control Checkpoints

| Processing Stage | Analytical Method | Target Metric | Consequence of Failure |

| Precursor Calcination | TGA / DTA | ~26-30% total weight loss[5] | Incomplete conversion to Er2O3 ; catastrophic outgassing during sintering. |

| Precursor Calcination | XRD | 100% Cubic Er2O3 phase | Residual carbonate causes micro-cracking in the final ceramic. |

| Powder Morphology | SEM / BET | Specific Surface Area >10 m2/g | Low sinterability; inability to reach full densification. |

| Vacuum Pre-Sintering | Archimedes Principle | >95% Theoretical Density | Open pores remain; HIP process will fail to densify the ceramic. |

| HIP Post-Treatment | UV-Vis Spectroscopy | >75% In-line Transmittance[5] | Opaque or translucent ceramic due to residual nano-pores scattering light. |

Sources

Erbium carbonate hydrate for manufacturing high-purity erbium oxide

Application Note: Manufacturing High-Purity Erbium Oxide from Erbium Carbonate Hydrate for Upconversion Nanoparticles in Nanomedicine

Mechanistic Rationale: From Carbonate to Upconversion

Erbium oxide (Er₂O₃) is a critical lanthanide dopant utilized in the synthesis of upconversion nanoparticles (UCNPs). When co-doped into an inert host matrix (such as NaYF₄) alongside sensitizers like Ytterbium (Yb³⁺), Er³⁺ ions facilitate a non-linear optical process that converts near-infrared (NIR) excitation—typically at 980 nm or 1550 nm—into visible or higher-energy NIR emissions[1]. This NIR-to-visible upconversion is highly sought after in drug development and bioimaging because it minimizes tissue autofluorescence, drastically reduces phototoxicity, and allows for deep tissue penetration[1].

To achieve the optical-grade Er₂O₃ required for UCNPs, (Er₂(CO₃)₃·xH₂O) is the preferred precursor[2]. As a highly stable, water-insoluble compound, it undergoes a clean thermal decomposition[2]. Upon heating above 500 °C, the carbonate predictably decomposes into Er₂O₃ and CO₂[3]. Crucially, this thermal degradation pathway produces no stable intermediate solid byproducts, ensuring the ultra-high purity necessary to prevent luminescence quenching in the final nanoparticle matrix[4].

Precursor Properties & Quantitative Data

Understanding the physicochemical baseline of the precursor is critical for stoichiometric precision during downstream nanoparticle synthesis.

Table 1: Physicochemical Properties of Erbium Carbonate Hydrate

| Property | Specification | Mechanistic Implication |

| Chemical Formula | Er₂(CO₃)₃·xH₂O | Hydration level (x) must be quantified via TGA prior to calcination to ensure accurate Er³⁺ molarity. |

| Appearance | Pale pink powder | Coloration is characteristic of Er³⁺ f-f electronic transitions[3]. |

| Solubility | Insoluble in water; soluble in mineral acids | Acidic dissolution releases CO₂, a necessary step for converting to organic-soluble precursors[2]. |

| Decomposition Temp. | > 500 °C | Complete conversion to Er₂O₃ occurs above this threshold[3]. |

| Purity Grade | ≥ 99.9% (3N) to 99.999% (5N) | Trace transition metals (e.g., Fe, Cu) must be <1 ppm to prevent severe quenching of upconversion luminescence. |

Workflow Visualization

The following diagram illustrates the logical progression from raw precursor to functionalized nanomedicine platform.

Caption: Mechanistic workflow from Erbium Carbonate Hydrate to UCNP-mediated biomedical applications.

Experimental Protocols

Protocol 1: Controlled Thermal Decomposition of Erbium Carbonate Hydrate

Objective: Convert Er₂(CO₃)₃·xH₂O to optical-grade Er₂O₃ without inducing severe particle sintering or retaining carbonate impurities. Causality: Rapid heating can cause violent CO₂ outgassing, leading to particle fracturing and a highly heterogeneous size distribution. A controlled heating ramp ensures gradual gas release and uniform oxide crystallization.

Step-by-Step Methodology:

-

Drying: Weigh 10.0 g of into a high-purity alumina crucible[3]. Dry in a vacuum oven at 110 °C for 2 hours to remove unbound surface moisture.

-

Calcination Ramp: Place the crucible in a muffle furnace. Ramp the temperature at a rate of 5 °C/min to 600 °C.

-

Isothermal Hold: Maintain at 600 °C for 4 hours. Causality: While decomposition begins at 500 °C, an isothermal hold at 600 °C ensures complete volatilization of CO₂ and the collapse of the carbonate lattice into the cubic Er₂O₃ phase without stable intermediates[4].

-

Cooling: Cool to room temperature naturally within the closed furnace to prevent thermal shock and oxygen vacancy formation.

-

Validation Checkpoint (Self-Validating System):

-

Gravimetric Analysis: Calculate mass loss. The theoretical mass loss (anhydrous basis) from Er₂(CO₃)₃ to Er₂O₃ is ~25.6%.

-

FTIR Spectroscopy: Analyze the resulting powder. The protocol is validated only if the broad carbonate absorption bands at ~1400–1500 cm⁻¹ are completely absent.

-

Protocol 2: Synthesis of Er³⁺-Doped Upconversion Nanoparticles (UCNPs)

Objective: Synthesize NaYF₄:Yb³⁺,Er³⁺ UCNPs for subsequent mesoporous silica encapsulation and drug delivery[5]. Causality: Er₂O₃ cannot be used directly in organic-phase nanoparticle synthesis. It must first be converted into erbium trifluoroacetate to ensure solubility in high-boiling coordinating solvents (oleic acid/octadecene), which dictate the uniform nucleation and growth of the nanoparticles.

Step-by-Step Methodology:

-

Precursor Conversion: Dissolve 1.0 mmol of the synthesized Er₂O₃ in 10 mL of 50% trifluoroacetic acid. Reflux at 80 °C until the solution is clear. Evaporate to dryness to yield erbium trifluoroacetate. Repeat for Yttrium and Ytterbium oxides at the desired stoichiometric ratio (e.g., 78 mol% Y, 20 mol% Yb, 2 mol% Er).

-

Solvent Mixing: Transfer the mixed lanthanide trifluoroacetates to a 100 mL three-neck flask containing 10 mL oleic acid and 10 mL 1-octadecene.

-

Degassing: Heat the mixture to 120 °C under vacuum for 30 minutes to remove residual water and oxygen, forming a homogeneous lanthanide-oleate complex.

-

Nucleation & Growth: Purge with Argon. Rapidly heat the solution to 310 °C at a rate of 15 °C/min. Hold at 310 °C for 60 minutes. Causality: The high temperature triggers the decomposition of the trifluoroacetates, releasing F⁻ ions that react with the lanthanide-oleate complexes to precipitate highly crystalline hexagonal-phase NaYF₄:Yb,Er UCNPs.

-

Isolation: Cool to room temperature, precipitate with excess ethanol, and collect via centrifugation at 10,000 rpm for 10 minutes.

-

Validation Checkpoint (Self-Validating System):

-

Optical Validation: Disperse the UCNPs in cyclohexane. Irradiate the cuvette with a 980 nm continuous-wave NIR laser. The protocol is successful if intense, visible green (~540 nm) and red (~650 nm) upconversion luminescence is observed[5].

-

Downstream Application: Drug Delivery & Bioimaging

Once synthesized, the hydrophobic UCNPs are typically coated with a mesoporous silica (m-SiO₂) shell[5]. This core-shell architecture serves a dual purpose:

-

Luminescence Enhancement: The silica shell protects the Er³⁺ dopants on the nanoparticle surface from non-radiative quenching by surrounding water molecules.

-

Therapeutic Payload: The mesopores provide a high surface area for loading hydrophilic or hydrophobic anticancer drugs (e.g., Doxorubicin)[5].

Upon accumulation in target tissues, the UCNPs can be tracked in real-time using 980 nm or 1550 nm NIR excitation, providing a high-contrast bioimaging readout while simultaneously delivering the therapeutic payload[1].

Table 2: Quality Control Metrics for UCNP-m-SiO₂ Drug Delivery Systems

| Parameter | Analytical Method | Target Specification |

| Core Size | TEM | 25 - 35 nm (Hexagonal phase) |

| Shell Thickness | HR-TEM | 10 - 15 nm (m-SiO₂) |

| Surface Charge | Zeta Potential | > +20 mV or < -20 mV (ensures colloidal stability) |

| Optical Output | Fluorometry (980 nm Ex) | Emission peaks at 520 nm, 540 nm, 650 nm |

| Drug Loading | UV-Vis Spectroscopy | > 10 wt% encapsulation efficiency |

References

-

Stanford Materials Corporation. "Erbium Carbonate Hydrate Powder." 2

-

ProChem, Inc. "Erbium (III) Carbonate Hydrate."3

-

Asian Journal of Chemistry. "Synthesis and Characterization of Hydrated Holmium and Erbium Carbonates." 4

-

ACS Applied Bio Materials. "Stimuli-Responsive Upconversion Nanoparticles-Embedded Mesoporous SiO2 Nanospheres for Delivery of Hydrophilic and Hydrophobic Anticancer Drugs and Cellular Imaging." 5

-

PubMed Central (PMC). "Excitation of erbium-doped nanoparticles in 1550-nm wavelength region for deep tissue imaging with reduced degradation of spatial resolution." 1

Sources

- 1. Excitation of erbium-doped nanoparticles in 1550-nm wavelength region for deep tissue imaging with reduced degradation of spatial resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erbium Carbonate Hydrate Powder [stanfordmaterials.com]

- 3. Erbium (III) Carbonate Hydrate - High Purity Rare Earth Carbonate [prochemonline.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Characterization of Erbium Carbonate Hydrate via XRD and SEM

Scientific Rationale and Material Significance

Erbium carbonate hydrate ( Er2(CO3)3⋅xH2O ) is a highly specialized, pale pink to rose-colored rare-earth precursor[1]. It is fundamentally critical to the synthesis of high-purity erbium sesquioxide ( Er2O3 ), a material that underpins modern optical and laser technologies. Because Er3+ ions amplify light signals and emit at wavelengths strongly absorbed by water, erbium-doped materials are indispensable in fiber optic telecommunications and Er:YAG medical lasers[2].

The optical and electronic performance of the final erbium oxide is directly dictated by the structural phase purity and particle morphology of its carbonate precursor. Therefore, rigorous characterization using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) is not merely a quality control step—it is a foundational requirement for advanced drug development and materials science applications.

Synthesis via Buffered Coprecipitation

To accurately characterize the material, one must understand its genesis. Erbium carbonate hydrate is typically synthesized via a coprecipitation method[1].

Causality of Reagent Selection: Rather than using strong alkali carbonates which can lead to rapid, uncontrolled precipitation of amorphous hydroxycarbonates, ammonium bicarbonate ( NH4HCO3 ) is utilized as the precipitant[3]. Ammonium bicarbonate acts as a buffer, controlling the local pH and facilitating the slow nucleation required to form highly crystalline, normal carbonates with a tengerite-type structure[3].

X-Ray Diffraction (XRD) Protocol: Structural Elucidation

Erbium carbonate hydrate crystallizes in a lattice closely related to tengerite-type rare-earth carbonates, featuring both bidentate and unidentate carbonate groups within the unit cell[3].

Analytical Causality and Self-Validation

-

Radiation Selection: Copper K α radiation ( λ=1.5406 Å) is chosen to provide the optimal balance of penetration depth and diffraction yield for the heavy rare-earth matrix.

-

Self-Validating System: To ensure trustworthiness, the protocol mandates spiking the sample with a NIST-traceable internal standard (e.g., Silicon SRM 640). This creates a self-validating measurement system that mathematically corrects for zero-shift errors and sample displacement artifacts during Rietveld refinement.

Step-by-Step XRD Methodology

-

Sample Homogenization: Gently grind the pale pink Er2(CO3)3⋅xH2O powder using an agate mortar and pestle to achieve a uniform particle size (< 50 µm).

-

Expert Insight: Avoid vigorous milling. Excessive mechanical energy can induce localized heating, leading to partial dehydration or structural amorphization.

-

-

Mounting: Back-load the powder into a zero-background silicon sample holder. This minimizes preferred orientation (texture effects) and eliminates background noise from the sample holder.

-

Instrument Configuration: Equip the diffractometer with a Cu K α source. Set the X-ray tube generator to 40 kV and 40 mA.

-

Data Acquisition: Execute a step-scan from 10∘ to 70∘ 2θ . Use a step size of 0.02∘ and a prolonged dwell time of 2 to 3 seconds per step.

-

Expert Insight: A slow scan rate is critical here. Tengerite-type structures exhibit complex, overlapping diffraction peaks that require a high signal-to-noise ratio for accurate peak deconvolution[3].

-

-

Refinement: Perform Rietveld refinement against the internal NIST standard to extract precise unit cell parameters and confirm the absence of intermediate phases (such as unreacted Er2O3 ).

Scanning Electron Microscopy (SEM) Protocol: Morphological Assessment

The morphology of properly synthesized erbium carbonate hydrate consists of distinct spherical aggregates of smaller crystallites[3].

Analytical Causality and Self-Validation

-

Conductive Coating: As a carbonate, the material is an electrical insulator. Sputter-coating with a thin layer of Gold/Palladium (Au/Pd) is mandatory. Without this, electron accumulation will cause severe charging artifacts, distorting the image and potentially causing thermal degradation of the hydrate.

-

Self-Validating System: SEM imaging must be coupled with Energy Dispersive X-ray Spectroscopy (EDS). By mapping the elemental distribution of Er, C, and O, the operator validates that the observed spherical aggregates are chemically homogeneous and not physical artifacts or contaminants.

Step-by-Step SEM Methodology

-

Sample Dispersion: Disperse a micro-aliquot of the powder onto double-sided conductive carbon tape affixed to an aluminum SEM stub. Use a gentle stream of compressed nitrogen to sheer off loosely bound particles, preventing contamination of the microscope's electron column.

-

Sputter Coating: Transfer the stub to a high-vacuum sputter coater. Purge the chamber with argon and apply a ~5 nm Au/Pd coating at 15 mA for 60 seconds.

-

Chamber Evacuation: Insert the sample into the SEM chamber and evacuate to a high vacuum state ( <10−5 Torr).

-

Imaging Parameters: Set a low to moderate accelerating voltage (5 kV - 10 kV).

-

Expert Insight: Lower voltages minimize the electron interaction volume, which is crucial for resolving the fine surface topography of the nano-crystallites that make up the larger spherical aggregates.

-

-

Observation & Validation: Begin imaging at a low magnification (500x) to assess global powder homogeneity. Increase magnification to 20,000x - 50,000x to resolve the individual crystallites[3]. Conclude by running an EDS area scan at 15 kV to validate chemical composition.

Quantitative Data Synthesis

The following table synthesizes the expected quantitative data derived from the characterization workflows, serving as a benchmark for successful synthesis.

Table 1: Physicochemical and Characterization Parameters of Erbium Carbonate Hydrate

| Property / Parameter | Expected Value / Characteristic | Analytical Method | Causality / Significance |

| Chemical Formula | Er2(CO3)3⋅xH2O | Elemental Analysis | Hydration level dictates the thermal decomposition profile. |

| Appearance | Pale pink to rose-colored powder | Visual Inspection | Color is characteristic of Er3+ ion optical absorption[1]. |

| Crystal Structure | Tengerite-type | XRD | Confirms the presence of bidentate/unidentate carbonates[3]. |

| Global Morphology | Spherical aggregates | SEM | Influences powder flowability and packing density[3]. |

| Thermal Stability | Decomposes to Er2O3 at >500°C | TGA | Critical for determining calcination profiles; no stable intermediates form[3],[1]. |

Experimental Workflow Diagram

The following logical diagram maps the synthesis, characterization, and self-validation pathways for Erbium carbonate hydrate.

Workflow for the synthesis, characterization, and self-validation of Erbium carbonate hydrate.

References

-

Synthesis and Characterization of Hydrated Holmium and Erbium Carbonates Asian Journal of Chemistry URL:[Link]

-

Erbium Carbonate Hydrate Powder Stanford Materials Corporation URL:[Link]

Sources

Application Notes and Protocols for Doping Glass with Erbium using Erbium Carbonate Hydrate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for doping various glass matrices with erbium using erbium carbonate hydrate as the precursor. It is intended for researchers, scientists, and materials development professionals working in photonics, telecommunications, and laser development. This document elucidates the causal relationships behind experimental choices, offering field-proven insights into two primary doping methodologies: high-temperature melt-quenching and low-temperature sol-gel synthesis. Detailed step-by-step protocols, safety considerations, and characterization techniques are provided to ensure the fabrication of high-quality, homogenously-doped erbium glasses for applications such as optical amplifiers, fiber lasers, and other photonic devices.

Introduction: The Significance of Erbium-Doped Glasses

Erbium-doped glasses are a cornerstone of modern optical technology, primarily due to the unique electronic structure of the trivalent erbium ion (Er³⁺). The intra-4f shell transition of Er³⁺ from its first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂) results in strong photoluminescence in the 1.5 µm wavelength region.[1][2] This spectral window is of immense technological importance as it coincides with the low-loss transmission window of silica-based optical fibers, making erbium-doped fiber amplifiers (EDFAs) indispensable components in long-haul optical communication networks.[3][4] Beyond telecommunications, erbium-doped glasses are integral to the development of eye-safe lasers, solid-state amplifiers, and various sensors.[2][5]

The choice of the erbium precursor is a critical parameter that influences the homogeneity of the final glass, the efficiency of the doping process, and the optical properties of the material. While erbium oxide (Er₂O₃) is a common choice, this guide focuses on the application of erbium carbonate hydrate (Er₂(CO₃)₃·xH₂O) , a precursor that offers distinct advantages in specific fabrication scenarios.

The Precursor: Understanding Erbium Carbonate Hydrate

Erbium carbonate hydrate is a pink, water-insoluble solid.[6][7] Its primary relevance as a precursor for glass doping lies in its thermal decomposition characteristics. Upon heating to temperatures above 500°C, erbium carbonate hydrate decomposes into erbium (III) oxide (Er₂O₃), carbon dioxide (CO₂), and water (H₂O).[6] This in-situ formation of the oxide within the glass batch can offer advantages in terms of reactivity and mixing.

Key Properties of Erbium Carbonate Hydrate:

| Property | Value/Description | Source |

| Chemical Formula | Er₂(CO₃)₃·xH₂O | [6] |

| Appearance | Pink powder | [6] |

| Solubility in Water | Insoluble | [6][7] |

| Decomposition Temperature | > 500°C | [6] |

| Decomposition Products | Er₂O₃, CO₂, H₂O | [6][8] |

Advantages of Using Erbium Carbonate Hydrate

The selection of erbium carbonate hydrate as a precursor is underpinned by several key benefits:

-

Enhanced Homogeneity in Melt-Quenching: The decomposition of the carbonate within the molten glass batch releases CO₂ gas. This gas evolution can create a stirring effect, promoting a more uniform distribution of erbium ions throughout the glass matrix.[9][10] This is particularly advantageous for achieving consistent optical properties across the bulk material.

-

Fluxing Agent Properties: Similar to other carbonates used in glass manufacturing, the decomposition of erbium carbonate can act as a fluxing agent, potentially lowering the melting temperature of the glass batch.[1][9][11] This can lead to energy savings and reduced wear on high-temperature equipment.

-

Suitability for Sol-Gel via Acid Dissolution: While insoluble in water, erbium carbonate hydrate readily reacts with acids to form soluble erbium salts (e.g., erbium chloride or erbium nitrate).[6] This allows for its use in sol-gel synthesis, where the precursor must be dissolved in the initial sol.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed when handling erbium carbonate hydrate. It is a hygroscopic powder and should be stored in a tightly sealed container in a cool, dry place.[9] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[12]

Doping Methodologies

Two primary methods for incorporating erbium into a glass matrix using erbium carbonate hydrate are detailed below: the high-temperature melt-quenching technique and the lower-temperature sol-gel process.

Method 1: High-Temperature Melt-Quenching

This conventional method involves melting the raw glass materials at high temperatures, followed by rapid cooling (quenching) to form an amorphous solid. It is a versatile technique suitable for producing bulk glasses of various compositions, including silicate, phosphate, and borate glasses.

In this process, erbium carbonate hydrate is added directly to the batch of raw materials. As the temperature of the furnace increases, the erbium carbonate hydrate decomposes in-situ to form highly reactive, finely dispersed erbium oxide particles. The release of CO₂ gas during this decomposition aids in homogenizing the melt.[10][13] The resulting erbium oxide is then incorporated into the glass network as Er³⁺ ions.

This protocol describes the fabrication of a phosphate glass co-doped with erbium. Phosphate glasses are excellent hosts for rare-earth ions due to their high solubility for these ions.[14][15]

Materials and Equipment:

-

High-purity raw materials: Phosphorus pentoxide (P₂O₅), Aluminum oxide (Al₂O₃), Barium carbonate (BaCO₃), Potassium carbonate (K₂CO₃), Erbium carbonate hydrate (Er₂(CO₃)₃·xH₂O)

-

High-temperature furnace (capable of reaching at least 1400°C)

-

Alumina or platinum crucible

-

Brass mold (pre-heated)

-

Annealing furnace

-

Mortar and pestle

-

Personal protective equipment (PPE)

Procedure:

-

Batch Calculation: Calculate the required weight of each raw material based on the desired final glass composition in mol%. A typical composition could be 60P₂O₅ - 15K₂O - 10BaO - 14Al₂O₃ - 1Er₂O₃ (mol%). The amount of erbium carbonate hydrate should be calculated to yield the target molar percentage of Er₂O₃ after decomposition.

-

Mixing: In a fume hood, weigh the raw materials and mix them thoroughly in a mortar and pestle to ensure a homogenous batch.

-

Melting: Transfer the mixed batch into a crucible and place it in the high-temperature furnace.

-

Ramp the temperature to 400°C and hold for 1 hour to allow for the initial decomposition of carbonates and hydrates.

-

Ramp the temperature to the melting temperature (e.g., 1300°C for this phosphate glass composition) and hold for 2-3 hours until a clear, bubble-free melt is obtained. The release of CO₂ from the erbium carbonate will aid in stirring the melt.[10]

-

-

Quenching: Carefully remove the crucible from the furnace and pour the molten glass into a pre-heated brass mold. This rapid cooling prevents crystallization and forms the amorphous glass structure.

-

Annealing: Immediately transfer the glass from the mold to an annealing furnace held at a temperature slightly below the glass transition temperature (Tg) of the specific glass composition (e.g., around 450-500°C for many phosphate glasses). Hold for several hours (e.g., 3-6 hours) to relieve internal stresses, then cool slowly to room temperature.[9][16]

Method 2: Sol-Gel Synthesis

The sol-gel method is a wet-chemistry technique used to produce solid materials from small molecules. It is particularly useful for fabricating thin films, fibers, and monoliths at lower temperatures compared to melt-quenching.[17][18]

In the sol-gel process for silica glass, a silicon alkoxide precursor such as tetraethyl orthosilicate (TEOS) is hydrolyzed and then condensed to form a silica network. To incorporate erbium, a soluble erbium salt is added to the initial sol. Since erbium carbonate hydrate is insoluble in water and common organic solvents, it must first be converted to a soluble salt by reacting it with an acid.[6] The resulting erbium salt solution is then mixed with the TEOS, and the subsequent gelation process traps the erbium ions within the growing silica network, leading to a highly uniform distribution at the molecular level.

This protocol details the fabrication of an erbium-doped silica monolith.

Materials and Equipment:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (absolute)

-

Deionized water

-

Nitric acid (HNO₃) or Hydrochloric acid (HCl)

-

Erbium carbonate hydrate (Er₂(CO₃)₃·xH₂O)

-

Ammonium hydroxide (NH₄OH) (optional, for base catalysis)

-

Beakers, magnetic stirrer, and stir bars

-

Drying oven

-

Tube furnace

Procedure:

-

Erbium Precursor Solution:

-

In a fume hood, carefully add a stoichiometric amount of dilute acid (e.g., 1M HNO₃) to a weighed amount of erbium carbonate hydrate in a beaker.

-

Stir until the solid is completely dissolved and gas evolution (CO₂) ceases. This solution now contains aqueous Er³⁺ ions.

-

-

Sol Preparation:

-

In a separate beaker, mix TEOS, ethanol, and deionized water in a molar ratio of approximately 1:4:4.[19]

-

Add a small amount of acid (e.g., 0.1M HNO₃) as a catalyst for hydrolysis and stir for 30-60 minutes.

-

-

Doping:

-

Slowly add the prepared erbium salt solution to the silica sol while stirring continuously. The amount added will determine the final Er³⁺ concentration in the glass.

-

-

Gelation:

-

Continue stirring for another hour. The solution can then be cast into a mold and left to gel at room temperature, which may take several hours to days. Gelation can be accelerated by the addition of a base catalyst like ammonium hydroxide.[19]

-

-

Aging and Drying:

-

Once gelled, the monolith should be aged in a sealed container for 24-48 hours to strengthen the silica network.

-

Dry the gel slowly over several days at a slightly elevated temperature (e.g., 60°C) to remove water and ethanol from the pores without causing cracking.

-

-

Densification:

-

Place the dried gel in a tube furnace and slowly ramp the temperature (e.g., 1-2°C/min) to a high temperature (e.g., 900-1100°C) and hold for several hours.[19] This step removes residual organic compounds and hydroxyl groups and collapses the porous structure to form a dense glass.

-

Characterization of Erbium-Doped Glass

Once the erbium-doped glass is fabricated, a suite of characterization techniques is employed to verify the successful incorporation of erbium and to evaluate its optical and structural properties.

Structural and Compositional Analysis

-

X-ray Diffraction (XRD): This is the primary technique to confirm the amorphous (non-crystalline) nature of the glass. The XRD pattern of a glass will show a broad hump rather than sharp peaks characteristic of crystalline materials.[12]

-

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Typically coupled with a scanning electron microscope (SEM), EDS provides a qualitative and semi-quantitative analysis of the elemental composition of the glass, confirming the presence and distribution of erbium.[14][20]

-

Raman Spectroscopy: This technique provides information about the structure of the glass network, including the types of vibrational modes present. It can be used to study how the incorporation of erbium affects the silicate or phosphate network.[17][21][22]

Optical and Spectroscopic Analysis

-

UV-Vis-NIR Absorption Spectroscopy: This measures the absorption of light as a function of wavelength. The absorption spectrum of an erbium-doped glass will show characteristic sharp absorption peaks corresponding to the electronic transitions of the Er³⁺ ion from its ground state to various excited states.[12]

-

Photoluminescence (PL) Spectroscopy: This is the most critical measurement for characterizing the optical properties of the doped glass. The sample is excited with a laser at one of the Er³⁺ absorption wavelengths (commonly 980 nm), and the resulting emission spectrum is recorded. For erbium-doped glasses, a strong emission peak around 1.5 µm is expected.[12][19]

-

Luminescence Lifetime Measurement: This measurement determines the decay time of the photoluminescence from the ⁴I₁₃/₂ excited state. A longer lifetime is generally desirable for efficient laser and amplifier operation. The lifetime is known to decrease with increasing erbium concentration due to non-radiative energy transfer processes, a phenomenon known as concentration quenching.[12][16]

Table of Expected Optical Properties vs. Erbium Concentration:

| Er₂O₃ Concentration (mol%) | Refractive Index (approx. for silica) | Luminescence Lifetime (ms) (approx. for phosphate) | Source |

| 0.1 | ~1.458 | ~7-8 | [16][23] |

| 0.5 | ~1.460 | ~5-7 | [16][23][24] |

| 1.0 | ~1.462 | ~3-5 | [16][23] |

| 2.0 | ~1.465 | ~1-3 | [16][23] |

Note: These are typical values and can vary significantly depending on the specific glass composition and fabrication process.

Mechanistic Insights: Incorporation of Erbium into the Glass Network

The Er³⁺ ion, being a large and highly charged cation, does not typically act as a network former (like Si⁴⁺ or P⁵⁺). Instead, it acts as a network modifier, occupying interstitial sites within the glass structure. The coordination environment of the Er³⁺ ion is crucial for its spectroscopic properties.

In a silicate glass, the Er³⁺ ion is typically coordinated by a shell of non-bridging oxygen atoms. The presence of co-dopants like aluminum (Al³⁺) can significantly influence this local environment. Al³⁺ can enter the network as a former, creating more non-bridging oxygens and providing charge compensation for the Er³⁺ ion, which helps to prevent clustering and improve the luminescence efficiency.[18]

Conclusion

Erbium carbonate hydrate serves as a versatile and effective precursor for the fabrication of erbium-doped glasses via both high-temperature melt-quenching and low-temperature sol-gel methods. Its in-situ decomposition to erbium oxide provides a mechanism for enhanced homogenization in melt-quenching, while its solubility in acids makes it adaptable for sol-gel synthesis. By carefully controlling the fabrication parameters and understanding the underlying chemical and physical processes, researchers can produce high-quality erbium-doped glasses with tailored optical properties for a wide range of applications in photonics and beyond.

References

-

A. Paleari, et al. "Optical and spectroscopic properties of erbium-activated modified silica glass with 1.54 µm high quantum efficiency." Journal of Non-Crystalline Solids, vol. 291, no. 1-2, 2001, pp. 109-115. [Link]

-

ZME Minerals. "Calcium Carbonate Powder for Glass Manufacturing." [Link]

-

Sibelco. "Optimization of melting behavior, durability and cost efficiency in glass and ceramics production." [Link]

-

A.M. Mansour, et al. "Structural and Optical study of Erbium Doped Borophosphate Glasses." ResearchGate, 2022. [Link]

-

M. A. O. Onofre, et al. "On the influence of low silica content on phosphates glasses doped with Erbium Ions." ResearchGate, 2020. [Link]

-

B.J. Ainslie. "A review of the fabrication and properties of erbium-doped fibers for optical amplifiers." Journal of Lightwave Technology, vol. 9, no. 2, 1991, pp. 220-227. [Link]

- D. Mandal, et al. "Synthesis of Er3+ and Er3+: Yb3+ doped sol–gel derived silica glass and studies on their optical properties." Bulletin of Materials Science, vol. 27, no. 4, 2004, pp. 367-372.

-

N. Chiodini, et al. "Erbium doped nanostructured tin–silicate glass–ceramic composites." Applied Physics Letters, vol. 80, no. 23, 2002, pp. 4449-4451. [Link]

-

T. Loretz. "Glass raw material: potassium carbonate or potassium carbonate hydrate?" ResearchGate, 2019. [Link]

-

P. P. Puga, et al. "Raman scattering in glassy Li2B4O7 doped with Er2O3." Ukrainian Journal of Physics, vol. 61, no. 1, 2016, pp. 58-62. [Link]

-

K. Foger, M. Hoang, and T. W. Turney. "Formation and thermal decomposition of rare-earth carbonates." Journal of Materials Science, vol. 27, no. 1, 1992, pp. 77-82. [Link]

-

A. Abdullah, et al. "Synthesis and Characterization of Erbium-Doped Silica Films Obtained by an Acid–Base-Catalyzed Sol–Gel Process." Nanomaterials, vol. 13, no. 9, 2023, p. 1508. [Link]

-

M. Bettinelli, et al. "Luminescence properties of Er3+-doped phosphate glasses." ResearchGate, 2017. [Link]

-

AG CHEMI GROUP. "Why Potassium Carbonate is So Important for Modern Glass Production." AG CHEMI GROUP Blog, 22 Jan. 2022. [Link]

-

MetaLaser. "Ten Common Questions About Er-glass." MetaLaser, 7 Aug. 2023. [Link]

-

CryLink. "Erbium Glass : Key Features and Applications." CryLink, 29 Nov. 2024. [Link]

-